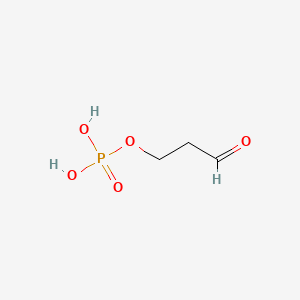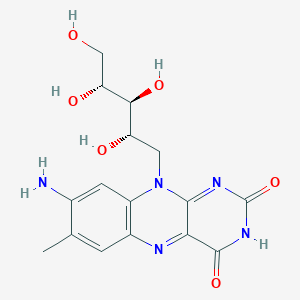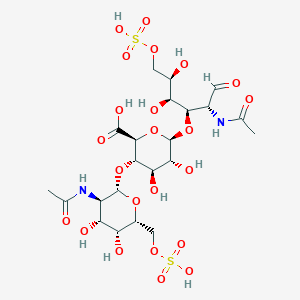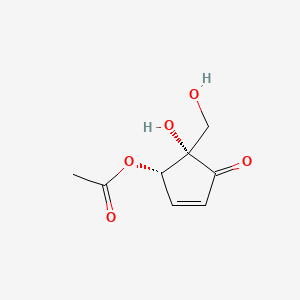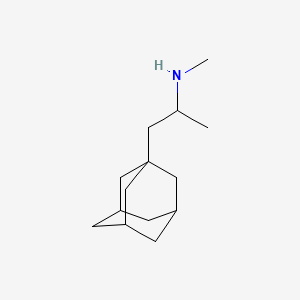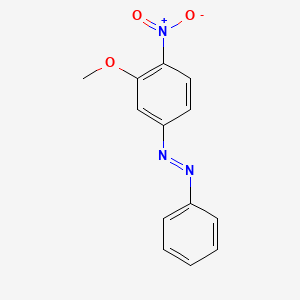
Inabenfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Inabenfide often involves catalyzed reactions that enable the formation of complex structures from simpler precursors. For instance, catalytic reactions involving iron sulfide have been shown to efficiently catalyze redox/condensation cascade reactions, a method that could potentially be applied in the synthesis of complex molecules like Inabenfide (Nguyen, Ermolenko, & Al‐Mourabit, 2013). Such methodologies underscore the atom-economic approaches valuable in the synthesis of plant growth regulators.
Molecular Structure Analysis
The molecular structure of Inabenfide, featuring a chloro-substituted phenyl ring attached to an isonicotinanilide moiety, suggests its interaction with plant biochemical pathways could be attributed to its specific structural features. Studies on similar molecules highlight the importance of molecular architecture in determining biological activity, such as the interaction of carbene complexes with metals and their subsequent categorization based on the carbene-metal bond (Frémont, Marion, & Nolan, 2009).
Chemical Reactions and Properties
Inabenfide's chemical reactivity, particularly its role in inhibiting gibberellin biosynthesis, is crucial for its growth-regulating properties. The compound’s mechanism involves the inhibition of specific steps in the gibberellin biosynthetic pathway, thereby controlling plant growth (Miki, Ichikawa, Kamiya, Kobayashi, & Sakurai, 1991). This selective inhibition highlights the compound's chemical properties tailored to interact with plant hormonal pathways.
Physical Properties Analysis
While specific studies on Inabenfide's physical properties were not directly found, the analysis of similar compounds provides insight into the importance of physical characteristics, such as solubility and stability, which affect their application and efficacy in agricultural settings. The physical properties of related compounds, such as their phase behavior and interactions with light and air, can inform on the handling and storage conditions required for optimal use.
Chemical Properties Analysis
The chemical properties of Inabenfide, including its reactivity, stability, and interactions with plant enzymes, underpin its mechanism of action as a growth regulator. The compound's ability to inhibit the oxidation of specific precursors in the gibberellin biosynthesis pathway is a testament to its targeted chemical interaction within plant physiology. Studies on similar growth regulators offer insights into the nuanced roles these chemicals play in modulating plant growth through specific biochemical pathways (Shirakawa, Tomioka, Takeuchi, & Ichikawa, 1990).
Applications De Recherche Scientifique
Specific Scientific Field
Agricultural Science, specifically Crop Science .
Summary of the Application
Inabenfide is used as an inhibitor of gibberellin (GA) biosynthesis in rice growth enhancement . It’s applied in no tillage cultivation with single basal fertilization of Controlled-Availability Fertilizer (CAF) to the nursery box .
Methods of Application
Field experiments were conducted where Inabenfide was used as an inhibitor of GA biosynthesis . The rice plants were grown by no tillage cultivation with single basal fertilization of CAF to the nursery box .
Results or Outcomes
The length of Inabenfide-treated plants was significantly longer than the control plants during the growth period . The number of tillers was similar between both treatments until the maximum tiller number stage, after that, it significantly increased in Inabenfide-treated plants . The Inabenfide treatments increased the number of panicles by 24.5% compared with the control but decreased the number of grains per panicle . The Inabenfide treatment did not affect the total number of grains, the reduction in grain number per panicle was compensated by the increased number of panicles .
Application in Gibberellin Biosynthesis
Specific Scientific Field
Summary of the Application
Inabenfide is a growth retardant for rice. The retardation is reversed by the application of gibberellin A3 (GA3), and Inabenfide was found not to interfere with gibberellin (GA)-induced elongation .
Methods of Application
The details of the experimental procedures are not explicitly mentioned in the available resources .
Results or Outcomes
It is suggested that Inabenfide inhibits the biosynthesis of GA .
Application in Preventing Lodging in Plants
Specific Scientific Field
Agricultural Science, specifically Plant Physiology .
Summary of the Application
Inabenfide is used to prevent lodging in plants, particularly in rice plants . Lodging is a phenomenon where plants fall over, which can significantly affect the yield and quality of crops .
Methods of Application
The specific methods of application are not explicitly mentioned in the available resources .
Results or Outcomes
Inabenfide treatment reduces culm length and prevents lodging, thereby increasing rice yield . It’s a promising tool for mechanized rice cultivation and reducing lodging before harvesting .
Application in Increasing Rice Yield
Specific Scientific Field
Agricultural Science, specifically Crop Science .
Summary of the Application
Inabenfide is used to increase the yield of rice crops . It’s a promising tool for mechanized rice cultivation and reducing lodging before harvesting .
Methods of Application
The specific methods of application are not explicitly mentioned in the available resources .
Results or Outcomes
Inabenfide treatment increases rice yield, ripening percentage, and grain weight . It also improves plant type and starch content .
Application in Weed Control
Specific Scientific Field
Agricultural Science, specifically Weed Science .
Summary of the Application
While there is no direct evidence of Inabenfide being used for weed control, it’s worth noting that herbicides play a crucial role in controlling weeds in crops . Inabenfide, being a plant growth regulator, could potentially have applications in this area, but further research would be needed to confirm this.
Methods of Application
The specific methods of application are not explicitly mentioned in the available resources .
Results or Outcomes
The outcomes of using Inabenfide for weed control are not explicitly mentioned in the available resources .
Application in Enhancing Crop Resistance
Specific Scientific Field
Agricultural Science, specifically Plant Pathology .
Summary of the Application
While there is no direct evidence of Inabenfide being used to enhance crop resistance, it’s worth noting that various molecular techniques are being used to enhance the resilience of crops by combining multiple genes or traits . Inabenfide, being a plant growth regulator, could potentially have applications in this area, but further research would be needed to confirm this.
Methods of Application
The specific methods of application are not explicitly mentioned in the available resources .
Results or Outcomes
The outcomes of using Inabenfide to enhance crop resistance are not explicitly mentioned in the available resources .
Propriétés
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCOZXELJAUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058192 | |
| Record name | Inabenfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inabenfide | |
CAS RN |
82211-24-3 | |
| Record name | Inabenfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82211-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inabenfide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inabenfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



